1-benzyl-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-benzyl-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of 1-benzyl-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
N-acylation: The initial step involves the acylation of a suitable amine precursor.
Quaternization: This step involves the reaction of the acylated product with benzyl halide.
Reduction: The quaternized product is then partially reduced using a reducing agent like sodium borohydride.
Hydrolysis: The partially reduced product undergoes hydrolysis in the presence of an acid to form the desired compound.
Chemical Reactions Analysis
1-benzyl-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and methylphenyl groups.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts.
Scientific Research Applications
1-benzyl-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The dihydropyridine core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
1-benzyl-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
- 1-benzyl-N-(3-methylphenyl)pyrrolidin-3-amine
- 1-benzyl-N-(3-methylphenyl)piperidin-4-amine
- 1-benzyl-N-(3-methylbenzyl)-3-phenyl-4-piperidinamine
Properties
IUPAC Name |
1-benzyl-N-(3-methylphenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15-6-5-9-18(12-15)21-20(24)17-10-11-19(23)22(14-17)13-16-7-3-2-4-8-16/h2-12,14H,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNPJZBCGZFWAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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